molecular formula C18H17ClN2O B12488298 4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide

4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide

Cat. No.: B12488298
M. Wt: 312.8 g/mol
InChI Key: USYARCNZPULBOG-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a benzamide group attached to an indole moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-(1H-indol-3-yl)propan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[1-(1H-indol-3-yl)ethyl]benzamide
  • 4-chloro-N-[1-(1H-indol-3-yl)methyl]benzamide
  • 4-chloro-N-[1-(1H-indol-3-yl)butan-2-yl]benzamide

Uniqueness

4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide is unique due to its specific substitution pattern on the indole ring and the benzamide group. This structural arrangement imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide

InChI

InChI=1S/C18H17ClN2O/c1-12(21-18(22)13-6-8-15(19)9-7-13)10-14-11-20-17-5-3-2-4-16(14)17/h2-9,11-12,20H,10H2,1H3,(H,21,22)

InChI Key

USYARCNZPULBOG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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